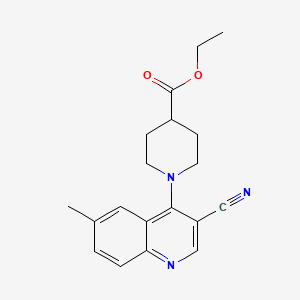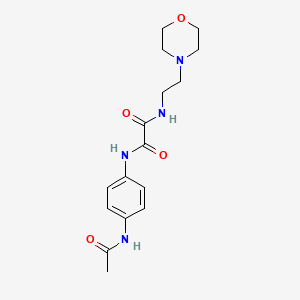
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The A1 adenosine receptor is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. In
Mécanisme D'action
CCPA is a potent and selective agonist of the A1 adenosine receptor. When CCPA binds to the A1 adenosine receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include regulation of heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has a variety of biochemical and physiological effects on the body. It has been shown to regulate heart rate and blood pressure by activating the A1 adenosine receptor. CCPA has also been shown to regulate neurotransmitter release, which may have implications for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for use in lab experiments. It is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the physiological effects of A1 adenosine receptor activation. However, there are also limitations to the use of CCPA in lab experiments. It is a relatively complex compound that requires specialized synthesis methods, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new and improved synthesis methods for CCPA, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the physiological effects of CCPA and its potential use in scientific research.
Méthodes De Synthèse
CCPA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form 1-cyanocyclopropane carboxylic acid chloride. This is then reacted with 2-methyl-4-phenoxybutan-1-amine to form CCPA.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12(14(18)17-15(11-16)8-9-15)7-10-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDZHPPIGZAVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)
![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)


![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2699938.png)
![4-(4-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenoxypyrimidine](/img/structure/B2699939.png)